molecular formula C13H21NO4 B13465352 2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid

2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid

Cat. No.: B13465352
M. Wt: 255.31 g/mol
InChI Key: OYVFSLYSZSOWFF-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid is a synthetic organic compound known for its unique spirocyclic structure. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary but often include enzymes and receptors related to the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid is unique due to its spirocyclic structure, which imparts rigidity and stability to the molecule. This structural feature makes it particularly useful as a rigid linker in the development of bifunctional molecules, such as PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptan-2-yl]acetic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(7-10(15)16)8-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

OYVFSLYSZSOWFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC12CCC2)CC(=O)O

Origin of Product

United States

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